molecular formula C16H25N5O B4453520 1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one

1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one

Cat. No.: B4453520
M. Wt: 303.40 g/mol
InChI Key: KXZNSUVFCWEQRQ-UHFFFAOYSA-N
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Description

1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one typically involves multiple steps, starting with the construction of the pyrimidine and piperazine rings. One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further functionalization to introduce the piperazine and propanone groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, derivatives of pyrrolidine and pyrimidine have been shown to inhibit enzymes like phosphodiesterase type 5 and modulate receptors like the insulin-like growth factor 1 receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

1-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-3-15(22)20-8-10-21(11-9-20)16-17-13(2)12-14(18-16)19-6-4-5-7-19/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZNSUVFCWEQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[4-Methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazin-1-YL}propan-1-one

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